
Deprenyl
Overview
Description
Deprenyl (selegiline) is a selective, irreversible monoamine oxidase B (MAO-B) inhibitor first synthesized in the 1960s by Joseph Knoll . It is clinically used to treat Parkinson’s disease (PD) by preserving dopamine levels through MAO-B inhibition, thereby delaying neurodegeneration and symptom progression . This compound also exhibits neuroprotective properties, such as enhancing dopaminergic activity, reducing oxidative stress, and inhibiting apoptosis via Bcl-2 upregulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deprenyl can be synthesized through several methods. One common method involves the N-alkylation of L-northis compound with propargyl bromide in the presence of a base . Another method involves the use of [11C]methyl iodide or [11C]methyl triflate for the production of [11C]L-deprenyl, which is used as a positron emission tomography (PET) radioligand .
Industrial Production Methods
Industrial production of this compound typically involves the synthesis of L-northis compound from L-phenylalanine in multiple steps, followed by N-alkylation with propargyl bromide . The process is optimized to achieve high yields and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Deprenyl undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: This compound can be oxidized by monoamine oxidase B (MAO-B) to produce its active metabolites.
Reduction: This compound can undergo reduction reactions in the presence of reducing agents.
Substitution: This compound can participate in substitution reactions, particularly N-alkylation reactions.
Major Products Formed
The major products formed from these reactions include the active metabolites of this compound, such as methamphetamine and amphetamine, which contribute to its pharmacological effects .
Scientific Research Applications
Deprenyl has a wide range of scientific research applications:
Mechanism of Action
Deprenyl exerts its effects by selectively and irreversibly inhibiting the MAO-B enzyme, which is responsible for the oxidative deamination of dopamine in the brain . By inhibiting MAO-B, this compound increases the levels of dopamine, thereby enhancing dopaminergic neurotransmission . This mechanism is particularly beneficial in the treatment of Parkinson’s disease, where dopamine levels are significantly reduced . Additionally, this compound has been shown to induce the expression of antioxidant enzymes, reducing oxidative stress and providing neuroprotective effects .
Comparison with Similar Compounds
Comparison with Other MAO Inhibitors
Clorgyline (MAO-A Inhibitor)
- Selectivity: Clorgyline selectively inhibits MAO-A, which metabolizes serotonin and norepinephrine, unlike Deprenyl’s MAO-B specificity .
- Structural Basis : Crystallographic studies reveal that this compound binds irreversibly to MAO-B’s hydrophobic active site, while Clorgyline targets MAO-A’s narrower cavity .
- Neurotransmitter Effects : this compound increases dopamine without affecting serotonin (5-HT), whereas Clorgyline reduces 5-HT metabolism (evidenced by decreased 5-HIAA levels) .
Pargyline and NPB (N-Propargylbenzylamine)
- Metabolism: Pargyline, a non-selective MAO inhibitor, is metabolized into NPB, which retains MAO-B inhibitory activity .
- Potency : NPB and this compound show equipotent MAO-B inhibition at 10 mg/kg in rats, but NPB lacks effects on 5-HT pathways .
- Clinical Use : Unlike Pargyline, this compound’s MAO-B selectivity minimizes dietary tyramine interactions (“cheese effect”), enhancing safety .
Table 1: MAO Inhibitors Compared
Compound | MAO Selectivity | Effect on Dopamine | Effect on Serotonin | Clinical Use |
---|---|---|---|---|
This compound | MAO-B | ↑↑ | No change | Parkinson’s disease |
Clorgyline | MAO-A | No change | ↓↓ (↓5-HIAA) | Depression (historical) |
Pargyline/NPB | Non-selective | ↑ | No change (NPB) | Hypertension (historical) |
Comparison with Catecholamine Enhancers
BPAP ((–)1-(Benzofuran-2-yl)-2-propylaminopentane)
- Mechanism : BPAP enhances impulse-evoked catecholamine and serotonin release without MAO inhibition, contrasting this compound’s dual MAO-B inhibition and dopaminergic enhancement .
- Efficacy : In PD models, this compound’s MAO-B inhibition provides immediate dopamine preservation, while BPAP’s effects depend on neuronal activity .
Table 2: Neuroprotective Mechanisms
Compound | MAO-B Inhibition | Dopamine Enhancement | Anti-Apoptotic Effects | Clinical Evidence in PD |
---|---|---|---|---|
This compound | Yes | Yes (via MAO-B) | Yes (Bcl-2 upregulation) | Robust (DATATOP trial) |
BPAP | No | Yes (direct release) | Not studied | Preclinical only |
Unique Pharmacological Interactions
Hydroxyurea Synergy
This compound exacerbates hydroxyurea-induced teratogenicity in mouse embryos by enhancing caspase-3 activation and nuclear GAPDH translocation, independent of MAO-B inhibition .
THK5117 (Tau Imaging Agent)
This compound competes with THK5117 for binding in Alzheimer’s brain homogenates, suggesting partial MAO-B-independent interactions.
Clinical Outcomes and Limitations
Biological Activity
Deprenyl, also known as selegiline, is a selective irreversible inhibitor of monoamine oxidase B (MAO-B). It has garnered attention for its diverse biological activities, particularly in the context of neuroprotection, antidepressant effects, and potential anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound primarily functions by inhibiting the enzyme MAO-B, which is responsible for the breakdown of dopamine in the brain. By preventing dopamine deamination, this compound increases dopamine levels in synaptic clefts, thereby enhancing dopaminergic neurotransmission. This mechanism underlies its therapeutic effects in Parkinson's disease and its potential antidepressant properties.
- Inhibition of MAO-B : this compound selectively inhibits MAO-B, leading to increased striatal dopamine accumulation and reduced neurotoxic effects in dopaminergic neurons .
- Reduction of Reactive Oxygen Species (ROS) : this compound's ability to lower ROS levels contributes to its neuroprotective effects, as elevated ROS are implicated in dopaminergic neuronal cell death .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption and metabolism:
Administration Route | Bioavailability (%) | Peak Concentration (Cmax) | Half-Life (t1/2) |
---|---|---|---|
Oral | 25 | 15 min | < 2 hours |
Subcutaneous | 87.1 | Not specified | Not specified |
Intraperitoneal | 78.7 | Not specified | Not specified |
This compound exhibits significant first-pass metabolism when administered orally, which affects its bioavailability. Subcutaneous and intraperitoneal routes yield higher bioavailability, suggesting alternative administration methods may enhance therapeutic effects .
Parkinson's Disease
This compound is widely used in treating Parkinson's disease. Clinical studies indicate that it can improve motor function and reduce motor fluctuations in patients:
- Efficacy : Approximately 50% of untreated patients experience significant improvement with a standard daily dose of 10 mg .
- Adverse Effects : Common side effects include dyskinesias, confusion, hallucinations, nausea, and postural hypotension .
Antidepressant Effects
Research indicates that this compound may also exhibit antidepressant properties. Its ability to enhance dopaminergic activity has been linked to improvements in mood and cognitive function:
- Case Study : A study involving chronic administration showed that this compound could improve psychomotor efficiency without significant adverse effects compared to traditional antidepressants .
Anticancer Properties
Recent studies have highlighted this compound's potential as an anticancer agent:
- Acute Myeloid Leukemia (AML) : this compound has demonstrated cytotoxic effects against AML cells by inhibiting mitochondrial respiration and increasing immune response markers such as interferon-γ and natural killer cells .
- Breast Cancer : In vitro studies suggest that this compound reduces tumor size and viability by interfering with estrogen-receptor signaling pathways .
Case Studies
- Parkinson's Disease Management : A cohort study involving patients with early-stage Parkinson's showed marked improvement in motor symptoms when treated with this compound alongside standard therapies.
- Antidepressant Efficacy : In a double-blind trial comparing this compound to placebo in patients with major depressive disorder, those receiving this compound reported significant improvements in depressive symptoms after eight weeks.
Q & A
Basic Research Questions
Q. What are the primary biochemical mechanisms through which Deprenyl exerts its neuroprotective effects, and how can researchers validate these mechanisms experimentally?
- Methodological Answer: this compound (Selegiline) primarily inhibits monoamine oxidase-B (MAO-B), reducing oxidative deamination of dopamine and limiting neurotoxic metabolite production (e.g., 6-hydroxydopamine). To validate this, researchers should:
- Use in vitro MAO-B inhibition assays with liver or brain homogenates, comparing IC₅₀ values against controls .
- Conduct in vivo studies in Parkinson’s disease (PD) models (e.g., MPTP-treated mice) to measure dopamine levels via HPLC or LC-MS .
- Assess neuroprotection via immunohistochemical staining for tyrosine hydroxylase (TH) in dopaminergic neurons .
Q. How should researchers design in vitro experiments to assess this compound’s efficacy in reducing oxidative stress?
- Methodological Answer:
- Use cell lines (e.g., SH-SY5Y neurons) exposed to pro-oxidants like S-nitrosopenicillamine (SNAP). Measure cell viability via MTT assays and compare this compound-treated vs. untreated groups .
- Quantify reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA) and validate with antioxidants like N-acetylcysteine as positive controls .
- Include dose-response curves (0.1–10 µM this compound) and statistical analysis via one-way ANOVA with post hoc tests (e.g., Duncan’s test) .
Advanced Research Questions
Q. How can joint modeling frameworks address biases in longitudinal studies evaluating this compound’s delayed disease progression in Parkinson’s patients?
- Methodological Answer: Longitudinal studies often face informative censoring (e.g., patients dropping out due to disease severity). A Bayesian joint model integrates:
- MLIRT sub-model : Analyzes multivariate longitudinal outcomes (e.g., UPDRS scores) using skew-normal/independent distributions to handle non-normal data .
- Cox proportional hazards sub-model : Links time-to-event data (e.g., levodopa initiation) to longitudinal trajectories via shared random effects .
- Validate using simulation studies with varying censoring rates and compare bias in parameter estimates against traditional models .
Q. What experimental strategies resolve contradictions between this compound’s neuroprotective effects in animal models and mixed clinical outcomes?
- Methodological Answer:
- Address species differences : Compare pharmacokinetics (e.g., brain penetration) in rodents vs. humans using radiolabeled this compound and PET imaging .
- Control for confounders : Stratify clinical trial data by disease stage (early vs. advanced PD) and co-administered therapies (e.g., levodopa) using propensity score matching .
- Replicate preclinical protocols clinically : Use identical biomarkers (e.g., CSF α-synuclein) in animal and human trials to ensure translational relevance .
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s impact on lifespan extension in Drosophila vs. mammals?
- Methodological Answer:
- Species-specific mechanisms : Drosophila lack a blood-brain barrier, potentially amplifying this compound’s systemic effects. Validate by co-administering MAO-B inhibitors with BBB-permeable/non-permeable analogs .
- Dose calibration : Adjust doses for metabolic rate differences (e.g., mg/kg/day in mammals vs. µg/g in flies) and measure active metabolites (e.g., desmethylselegiline) via LC-MS .
- Genetic controls : Use MAO-B knockout models to isolate this compound’s enzyme-independent effects (e.g., anti-apoptotic Bcl-2 upregulation) .
Q. Guidelines for Reproducibility
Properties
IUPAC Name |
N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZLKOACVSPNER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60860142 | |
Record name | (+/-)-Deprenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Selegiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
2.54e-02 g/L | |
Record name | Selegiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2323-36-6, 14611-51-9 | |
Record name | (±)-Selegiline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2323-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Deprenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002323366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+/-)-Deprenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60860142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEPRENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF682Q08V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Selegiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
Record name | Selegiline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015171 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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